molecular formula C10H7BrN2 B3050799 2-Bromo-3-phenylpyrazine CAS No. 2882-17-9

2-Bromo-3-phenylpyrazine

Cat. No.: B3050799
CAS No.: 2882-17-9
M. Wt: 235.08 g/mol
InChI Key: LYLYXRRWHBFUJU-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylpyrazine is a heterocyclic aromatic compound with the molecular formula C10H7BrN2 It is a derivative of pyrazine, where a bromine atom is substituted at the second position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylpyrazine can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses bromopyrazine and phenylboronic acid as starting materials. The reaction is catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium, in the presence of a base like sodium carbonate. The reaction is carried out in a solvent mixture of benzene and methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction remains a widely used method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and catalysts, as well as the reaction time and temperature.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-phenylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols. The reaction typically occurs under basic conditions.

    Suzuki-Miyaura Coupling: Reagents include phenylboronic acid and palladium catalysts. The reaction is carried out in the presence of a base like sodium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.

    Coupling Products: The major products are biaryl compounds, where the pyrazine ring is bonded to another aromatic ring.

Scientific Research Applications

2-Bromo-3-phenylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-phenylpyrazine is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group may play crucial roles in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • 2-Bromo-3-methylpyrazine
  • 2-Bromo-3-iodopyrazine
  • 3-Phenylpyrazine

Comparison: 2-Bromo-3-phenylpyrazine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different substitution patterns and coupling efficiencies, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-3-phenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLYXRRWHBFUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313256
Record name 2-Bromo-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2882-17-9
Record name 2-Bromo-3-phenylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2882-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-phenylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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